molecular formula C22H32O2 B13414542 3-Propoxyandrosta-3,5-dien-17-one

3-Propoxyandrosta-3,5-dien-17-one

Cat. No.: B13414542
M. Wt: 328.5 g/mol
InChI Key: AYSCPAAIQQIKPE-PAPPXSOASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Propoxyandrosta-3,5-dien-17-one: is a synthetic steroidal compound with the molecular formula C22H32O2 and a molecular weight of 328.488 g/mol . It is a derivative of androsta-3,5-dien-17-one, modified with a propoxy group at the third carbon position. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxyandrosta-3,5-dien-17-one typically involves the alkylation of androsta-3,5-dien-17-one with a propyl halide under basic conditions. The reaction is carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which deprotonates the hydroxyl group at the third carbon, allowing the nucleophilic attack on the propyl halide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the molar ratios of reactants. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Propoxyandrosta-3,5-dien-17-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Propoxyandrosta-3,5-dien-17-one is used as a precursor in the synthesis of other steroidal compounds.

Biology: In biological research, this compound is studied for its potential effects on cellular processes. It may serve as a tool to investigate steroid hormone pathways and their impact on cell function .

Medicine: The compound is of interest in medicinal chemistry for its potential therapeutic properties. It may be explored as a candidate for drug development, particularly in the treatment of hormone-related disorders .

Industry: In the industrial sector, this compound can be used in the production of steroid-based products, including pharmaceuticals and dietary supplements .

Mechanism of Action

The mechanism of action of 3-Propoxyandrosta-3,5-dien-17-one involves its interaction with steroid hormone receptors. The compound may act as an agonist or antagonist, modulating the activity of these receptors and influencing downstream signaling pathways. This modulation can lead to changes in gene expression and cellular responses, contributing to its biological effects .

Comparison with Similar Compounds

Uniqueness: 3-Propoxyandrosta-3,5-dien-17-one is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This modification may enhance its stability, solubility, or interaction with biological targets compared to its analogs .

Properties

Molecular Formula

C22H32O2

Molecular Weight

328.5 g/mol

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-3-propoxy-1,2,7,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-one

InChI

InChI=1S/C22H32O2/c1-4-13-24-16-9-11-21(2)15(14-16)5-6-17-18-7-8-20(23)22(18,3)12-10-19(17)21/h5,14,17-19H,4,6-13H2,1-3H3/t17-,18-,19-,21-,22-/m0/s1

InChI Key

AYSCPAAIQQIKPE-PAPPXSOASA-N

Isomeric SMILES

CCCOC1=CC2=CC[C@H]3[C@@H]4CCC(=O)[C@]4(CC[C@@H]3[C@]2(CC1)C)C

Canonical SMILES

CCCOC1=CC2=CCC3C4CCC(=O)C4(CCC3C2(CC1)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.